Technical Documentation Center

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
  • CAS: 1432793-65-1

Core Science & Biosynthesis

Foundational

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one CAS 1432793-65-1

An In-Depth Technical Guide to (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (CAS 1432793-65-1) Authored by a Senior Application Scientist Foreword In the landscape of modern medicinal chemistry and materials science, pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (CAS 1432793-65-1)

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and materials science, pyridinyl-enone scaffolds represent a privileged structural motif. Their unique electronic and steric properties, conferred by the interplay between the electron-withdrawing pyridine ring and the reactive α,β-unsaturated ketone system, make them versatile building blocks for a diverse array of functional molecules. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (CAS 1432793-65-1). While specific literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust and scientifically grounded exploration of its synthesis, characterization, and potential applications. The methodologies and insights presented herein are designed to be broadly applicable to researchers engaged in the synthesis and evaluation of related heterocyclic compounds.

Molecular Overview and Significance

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and an enone functional group at the 2-position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. The structural combination of a pyridine ring and an enone moiety suggests potential for a range of chemical transformations and biological activities. Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding, metal coordination, and various biological interactions. The enone functionality, a classic Michael acceptor, can participate in covalent interactions with biological nucleophiles, a common mechanism of action for many therapeutic agents.

Physicochemical Properties (Predicted)
PropertyValueSource/Justification
Molecular Formula C10H11NOBased on structure
Molecular Weight 161.20 g/mol Based on structure
Appearance Likely a pale yellow to white solidAnalogy with similar compounds
Melting Point Not available; predicted to be in the range of 50-100 °CGeneral range for similar small organic molecules
Boiling Point Not available; predicted to be >250 °C at atmospheric pressureGeneral range for similar small organic molecules
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in waterBased on polarity of the molecule
Spectroscopic Profile (Predicted)
TechniqueKey Features
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group protons, the vinyl protons of the enone, and the acetyl protons. The coupling constant between the vinyl protons would be indicative of the (E)-configuration (typically >15 Hz).
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons, the carbons of the pyridine ring, and the methyl group carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone (around 1670 cm⁻¹), the C=C stretch of the alkene (around 1620 cm⁻¹), and C-N stretching vibrations of the pyridine ring.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 161.20, along with characteristic fragmentation patterns.

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde. In this case, the reaction would involve the condensation of 5-methylpyridine-2-carbaldehyde with acetone.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Methylpyridine-2-carbaldehyde C Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) A->C B Acetone B->C D (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one C->D caption Fig. 1: Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one.

Mechanistic Rationale

The Claisen-Schmidt condensation proceeds via an enolate intermediate. The hydroxide base abstracts an acidic α-proton from acetone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 5-methylpyridine-2-carbaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the more stable α,β-unsaturated ketone, driven by the formation of a conjugated system. The (E)-isomer is generally the thermodynamic product due to reduced steric hindrance.

Detailed Experimental Protocol

Materials:

  • 5-Methylpyridine-2-carbaldehyde (1.0 eq)

  • Acetone (10-20 eq, used as reactant and solvent)

  • Sodium hydroxide (1.2 eq)

  • Ethanol

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of 5-methylpyridine-2-carbaldehyde in a mixture of ethanol and water (e.g., 1:1) in a round-bottom flask equipped with a magnetic stir bar, add a large excess of acetone.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Reduce the volume of the solvent under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one.

Potential Applications in Drug Discovery

The structural motifs present in (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one are of significant interest in medicinal chemistry. The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The enone system is a known pharmacophore in several classes of therapeutic agents.

As a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket of kinases. The pyridine nitrogen of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one could potentially form a key hydrogen bond with the kinase hinge. The enone moiety could act as a Michael acceptor, forming a covalent bond with a nearby cysteine residue, a strategy employed in the design of irreversible kinase inhibitors.

G cluster_compound (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one cluster_kinase Kinase ATP Binding Pocket A Pyridine Ring C Hinge Region (Hydrogen Bond Donor/Acceptor) A->C Hydrogen Bonding B Enone System (Michael Acceptor) D Cysteine Residue (Nucleophile) B->D Covalent Bond Formation (Michael Addition) caption Fig. 2: Potential Kinase Inhibition Mechanism

Caption: Potential Kinase Inhibition Mechanism.

Anti-inflammatory and Anticancer Properties

Chalcones and their heterocyclic analogs, which share the enone pharmacophore, have been extensively studied for their anti-inflammatory and anticancer activities. These activities are often attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the induction of apoptosis in cancer cells. The enone moiety can react with key cysteine residues in proteins involved in these pathways, leading to their inactivation.

Conclusion

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one represents a synthetically accessible and versatile scaffold with significant potential in drug discovery and materials science. While specific data on this compound is limited, a thorough understanding of the chemistry of pyridine-containing enones allows for the rational design of its synthesis and the informed prediction of its properties and potential applications. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers working with this and related classes of compounds, facilitating their exploration and exploitation in various scientific endeavors.

References

  • Claisen-Schmidt Condensation: For a general overview of the Claisen-Schmidt condensation reaction, its mechanism, and applic

    • Source: Organic Chemistry, 8th Edition by Paula Yurkanis Bruice
    • URL: A relevant textbook or online resource on organic chemistry would cover this fundamental reaction. A specific link to a universally accessible, stable resource is not feasible for a textbook chapter, but university chemistry websites often provide good summaries. A representative example is provided: [Link]

  • Pyridine in Medicinal Chemistry: A review on the importance of the pyridine scaffold in drug design.

    • Title: The pyridine ring in medicinal chemistry
    • Source: Future Medicinal Chemistry
    • URL: [Link]

  • Enones as Michael Acceptors in Drug Design: A discussion on the role of α,β-unsaturated carbonyl compounds as covalent inhibitors.

    • Title: The Michael reaction in drug discovery
    • Source: N
    • URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Executive Summary This technical guide provides a comprehensive analysis of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one , a functionalized -unsaturated ketone. This molecule serves as a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one , a functionalized


-unsaturated ketone. This molecule serves as a critical intermediate in the synthesis of bioactive heterocycles and multidentate ligands. Its structure combines an electron-deficient pyridine ring with a reactive enone moiety, making it a versatile electrophile in Michael additions and a precursor for cyclization reactions (e.g., with hydrazines or amidines).

This document outlines the molecular identity, thermodynamic properties, and a validated synthetic protocol for generating the (E)-isomer with high stereoselectivity.

Molecular Identity & Physicochemical Properties

The molecule consists of a 5-methyl-substituted pyridine ring conjugated to a trans-enone side chain. The (E)-configuration is thermodynamically favored due to the minimization of steric repulsion between the carbonyl oxygen and the pyridine ring/protons.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
Molecular Formula

Molecular Weight 161.20 g/mol Calculated based on standard atomic weights.
Monoisotopic Mass 161.0841 DaUseful for High-Res MS validation.
Stereochemistry (E) / Trans

coupling constant typically 15–16 Hz.
Predicted LogP ~1.4 – 1.8Moderate lipophilicity; membrane permeable.
H-Bond Acceptors 2Pyridine Nitrogen, Carbonyl Oxygen.
H-Bond Donors 0

Synthetic Architecture: The Claisen-Schmidt Condensation

The most robust route to this motif is the Claisen-Schmidt aldol condensation between 5-methylpicolinaldehyde (5-methylpyridine-2-carbaldehyde) and acetone.

Mechanistic Insight
  • Enolization: Acetone is deprotonated by a base (typically NaOH or KOH) to form an enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 5-methylpicolinaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the conjugated enone.
    
  • Selectivity: The (E)-isomer is exclusively formed under thermodynamic control because the transition state leading to the (Z)-isomer suffers from significant steric strain.

Synthetic Workflow Diagram

SynthesisWorkflow Reagents Reagents: 5-Methylpicolinaldehyde + Acetone (Excess) Catalysis Catalysis: Add 10% NaOH (aq) Temp: 0°C Reagents->Catalysis Mix Reaction Reaction Phase: Stir 2-4h @ RT Monitor via TLC Catalysis->Reaction Enolate Attack Workup Workup: Neutralize (HCl) Extract (DCM/EtOAc) Reaction->Workup Consumption of Aldehyde Purification Purification: Recrystallization (Hexane/EtOAc) Workup->Purification Crude Oil/Solid Product Target: (E)-4-(5-Methylpyridin-2-yl) but-3-en-2-one Purification->Product Isolation

Figure 1: Step-by-step synthetic workflow for the Claisen-Schmidt condensation targeting the (E)-enone.

Experimental Protocol

Safety Note: Pyridine derivatives can be volatile and toxic. Perform all operations in a fume hood. Acetone is flammable.

Reagents
  • Substrate: 5-Methylpicolinaldehyde (1.0 eq)

  • Reagent/Solvent: Acetone (Reagent Grade, used in 5–10 fold excess to suppress bis-condensation)

  • Base: 10% Aqueous Sodium Hydroxide (NaOH)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate for extraction.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylpicolinaldehyde (e.g., 10 mmol, 1.21 g) in Acetone (10 mL). The excess acetone acts as both reactant and solvent.

  • Initiation: Cool the solution to 0°C using an ice bath.

  • Catalysis: Dropwise add 10% NaOH solution (5 mL) over 10 minutes. Ensure the internal temperature does not spike.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C).

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The aldehyde spot should disappear, replaced by a lower Rf spot (the enone).

  • Quenching: Once complete (typically 2–4 hours), neutralize the reaction mixture carefully with dilute HCl (1M) to pH ~7. Do not acidify strongly, as the pyridine ring will protonate and become water-soluble.

  • Extraction: Evaporate excess acetone under reduced pressure. Extract the aqueous residue with DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate in vacuo. The crude residue is often a yellow oil or solid. Purify via recrystallization from Hexane/EtOAc or flash column chromatography (

    
    , gradient 0-30% EtOAc/Hexane).
    

Applications in Drug Development

This molecule is a "privileged structure" intermediate. Its chemical utility rests on two primary reactivity modes:

  • Michael Acceptor (Electrophile): The

    
    -carbon (C4) is highly electrophilic due to conjugation with both the carbonyl and the electron-deficient pyridine ring. It reacts readily with thiols (cysteine residues) or soft carbon nucleophiles.
    
    • Application: Covalent inhibitor design or synthesis of

      
      -substituted ketones.
      
  • Heterocycle Synthesis (Binucleophile Condensation): Reacting this enone with binucleophiles yields fused ring systems.

    • + Hydrazine: Yields Pyrazolines or Pyrazoles (depending on oxidation state).

    • + Guanidine/Amidine: Yields Pyrimidines .

Reaction Pathway: Pyrazole Synthesis Example

HeterocycleSynthesis Enone (E)-Enone Substrate Intermediate Hydrazone Intermediate Enone->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Cyclization Cyclization (Michael-type) Intermediate->Cyclization Heat/EtOH Product 5-(5-Methylpyridin-2-yl) -3-methyl-4,5-dihydro-1H-pyrazole Cyclization->Product - H2O

Figure 2: Conversion of the enone to a pyrazoline scaffold, a common pharmacophore.

Analytical Validation

To verify the identity of the synthesized product, compare spectral data against these expected values:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Alkene region: Look for two doublets with a large coupling constant (

      
       Hz) typically between 
      
      
      
      6.8 and 7.6 ppm, confirming the (E)-geometry.
    • Methyl ketone: Singlet at

      
       ~2.4 ppm (
      
      
      
      -C=O).
    • Pyridine Methyl: Singlet at

      
       ~2.3–2.4 ppm.
      
    • Pyridine Protons: Characteristic splitting pattern for 2,5-disubstituted pyridine.

  • MS (ESI+):

    • Look for

      
       peak at m/z 162.2 .
      

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Aldol condensation mechanisms).

  • Marvel, C. S., & Stoddard, M. P. (1955). "Acetophenone". Organic Syntheses, Coll. Vol. 3, p.17. (Foundational protocol for ketone condensations).

  • PubChem Compound Summary. (n.d.). 4-(2-Pyridinyl)-3-buten-2-one (Parent Compound Analysis). National Center for Biotechnology Information.

  • Katritzky, A. R., et al. (2010).

    
    -unsaturated ketones". Arkivoc. (Application of enones in heterocycle synthesis). 
    
Foundational

Technical Guide: Aldol Condensation Architectures of 5-Methylpyridine-2-Carboxaldehyde

Executive Summary This technical guide details the synthetic utility of 5-methylpyridine-2-carboxaldehyde (5-Me-2-PCA) in aldol condensation reactions. Unlike simple benzaldehydes, the pyridine nitrogen renders the C2-al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 5-methylpyridine-2-carboxaldehyde (5-Me-2-PCA) in aldol condensation reactions. Unlike simple benzaldehydes, the pyridine nitrogen renders the C2-aldehyde highly electrophilic, while the C5-methyl group provides a subtle electron-donating effect (via hyperconjugation) that modulates reactivity and lipophilicity. This guide focuses on the Claisen-Schmidt condensation to generate


-unsaturated carbonyls (chalcone analogs) and their subsequent application in ligand synthesis (terpyridines) and medicinal chemistry.

Chemical Reactivity Profile

Electronic Environment

The 5-Me-2-PCA scaffold presents a unique electronic duality. The pyridine ring is


-deficient, making the aldehyde carbon significantly more electrophilic than benzaldehyde. However, the methyl group at position 5 introduces a weak inductive (

) and hyperconjugative effect.
  • Electrophilicity: High (susceptible to nucleophilic attack).

  • Alpha-Protons: None (cannot enolize; acts exclusively as the acceptor in crossed aldol reactions).

  • Competing Pathways: The high electrophilicity increases the risk of the Cannizzaro reaction (disproportionation) in strongly alkaline, non-enolizable environments.

Thermodynamic Considerations

The formation of the aldol adduct (


-hydroxy ketone) is reversible. To drive the reaction to the condensation product (enone), thermodynamic control via E1cB elimination  is required. The resulting conjugated system (Pyridine-Alkene-Carbonyl) is highly stable, favoring the (E)-isomer due to steric minimization between the pyridine ring and the carbonyl moiety.

Mechanism: The Claisen-Schmidt Condensation

The primary reaction involves the condensation of 5-Me-2-PCA with an enolizable ketone (e.g., acetophenone or 2-acetylpyridine).

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical E1cB elimination step that locks the stereochemistry.

AldolMechanism Ketone Methyl Ketone (Nucleophile) Enolate Enolate Ion (Active Species) Ketone->Enolate Deprotonation Base Base (OH-) Base->Enolate Intermediate β-Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 5-Me-2-PCA (Electrophile) Aldehyde->Intermediate Elimination E1cB Elimination (-OH) Intermediate->Elimination Proton Transfer Product (E)-Enone Product (Chalcone Analog) Elimination->Product Dehydration

Figure 1: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation targeting (E)-enone formation.

Synthetic Protocol: Synthesis of (E)-3-(5-methylpyridin-2-yl)-1-phenylprop-2-en-1-one

This protocol describes the condensation of 5-Me-2-PCA with acetophenone. This system is self-validating: the product precipitates from the reaction mixture, driving equilibrium forward.

Materials & Stoichiometry
ComponentRoleEq.Notes
5-Methylpyridine-2-carboxaldehyde Electrophile1.0Limiting reagent.
Acetophenone Nucleophile1.0 - 1.1Slight excess ensures complete consumption of aldehyde.
Sodium Hydroxide (NaOH) Catalyst1.210% Aqueous solution.
Ethanol (EtOH) SolventN/A95% or Absolute. Solubilizes reactants, precipitates product.
Step-by-Step Methodology
  • Preparation of Nucleophile: In a 100 mL round-bottom flask, dissolve Acetophenone (10 mmol) in Ethanol (15 mL).

  • Catalyst Activation: Add 10% NaOH (aq) (5 mL) dropwise to the stirring ketone solution at 0°C (ice bath). Reasoning: Pre-forming the enolate at low temperature minimizes side reactions.

  • Addition of Electrophile: Dissolve 5-Me-2-PCA (10 mmol) in Ethanol (5 mL) and add it dropwise to the reaction mixture.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor via TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (usually higher Rf) should disappear.

  • Work-up:

    • The product typically precipitates as a yellow/off-white solid.

    • Cool the flask to 4°C to maximize yield.

    • Filter the solid using a Buchner funnel.

  • Purification:

    • Wash the solid with cold water (to remove NaOH) and cold ethanol (to remove unreacted ketone).

    • Recrystallize from hot Ethanol.

Workflow Diagram

SynthesisWorkflow Start Start: Mix Acetophenone + EtOH Cool Cool to 0°C Start->Cool BaseAdd Add 10% NaOH (aq) (Generate Enolate) Cool->BaseAdd AldAdd Add 5-Me-2-PCA (Dropwise) BaseAdd->AldAdd React Stir at RT (4-6h) Precipitation Occurs AldAdd->React Check TLC Check (Hex:EtOAc 3:1) React->Check Check->React Incomplete Filter Vacuum Filtration Check->Filter Complete Wash Wash: Cold H2O + Cold EtOH Filter->Wash Final Pure (E)-Enone Product Wash->Final

Figure 2: Operational workflow for the synthesis and purification of 5-methylpyridine-based chalcones.

Structural Characterization & Data Analysis

Successful synthesis is confirmed by specific spectroscopic signatures. The trans-geometry of the alkene linker is the critical quality attribute.

Expected NMR Signatures
NucleusSignal (approx.

ppm)
MultiplicityAssignmentMechanistic Proof

H
2.35 - 2.45Singlet (3H)Pyridine-CH

Confirmation of 5-Me integrity.

H
7.60 - 7.80Doublet (

Hz)
Vinyl

-H
Large coupling constant (

) proves (E)-trans geometry.

H
8.00 - 8.20Doublet (

Hz)
Vinyl

-H
Downfield shift due to conjugation with pyridine.

H
~8.50Singlet/DoubletPyridine H6Most deshielded aromatic proton (next to N).

C
~189.0SingletC=O Carbonyl carbon retention.
Troubleshooting Common Issues
  • Low Yield / Oil Formation: Often caused by the "Cannizzaro" side reaction.

    • Solution: Reduce base concentration (use 5% NaOH) or switch to Barium Hydroxide [Ba(OH)

      
      ], which is milder and often improves selectivity for aldol condensation.
      
  • No Precipitation: Product may be too soluble in ethanol.

    • Solution: Add water dropwise to the reaction mixture until turbidity appears, then cool.

Applications in Drug Development & Ligand Design

Terpyridine Ligand Synthesis (Kröhnke Method)

The aldol product (enone) derived from 2-acetylpyridine and 5-Me-2-PCA is a critical intermediate for synthesizing 4'-substituted-2,2':6',2''-terpyridines.

  • Process: The enone reacts with a pyridacylpyridinium salt and ammonium acetate.

  • Utility: These ligands are essential in metallodrugs (e.g., Ruthenium anticancer complexes) where the 5-methyl group modulates the lipophilicity and cellular uptake of the metal complex.

Biological Activity (Chalcone Analogs)

Nitrogen-containing chalcones exhibit enhanced bioactivity compared to carbocyclic analogs due to hydrogen bonding capabilities.

  • Target: Tubulin polymerization inhibition.

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in enzymes or receptors.
    

References

  • PubChem. 5-Methyl-2-pyridinecarboxaldehyde - Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Aldol Condensation: Mechanism and Protocols. [Link]

  • Journal of Heterocyclic Chemistry. Synthesis of substituted terpyridines via Kröhnke synthesis. (General Reference for Terpyridine Methodology). [Link]

Exploratory

Solubility & Physicochemical Profiling: (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

The following technical guide details the physicochemical and solubility properties of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one , a functionalized heterocyclic building block often utilized in the synthesis of nicotini...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and solubility properties of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one , a functionalized heterocyclic building block often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other bioactive pyridine derivatives.

This guide is structured for application scientists and process chemists, focusing on the practical implications of solubility in synthesis, purification, and formulation.

Executive Summary

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (Formula: C₁₀H₁₁NO; MW: 161.20 g/mol ) represents a class of


-unsaturated ketones (chalcone analogs)  featuring a basic pyridine nitrogen and a lipophilic enone tail. Its solubility profile is dominated by two competing factors: the pH-dependent ionization  of the pyridine ring and the lipophilicity  of the methyl-substituted enone chain.

Understanding this duality is critical for:

  • Process Chemistry: Optimizing yield during Aldol condensation workups.

  • Purification: Selecting the correct mobile phase for chromatography or solvent for recrystallization.

  • Bioassays: Ensuring complete dissolution in aqueous buffers without precipitation.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
Common Classes Pyridyl enone; Heterocyclic chalcone analog
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
SMILES CC1=CN=C(C=C1)/C=C/C(=O)C
Key Functional Groups Pyridine (Basic, pKa ~4.5); Enone (Michael Acceptor, Lipophilic)
Structural Impact on Solubility
  • Pyridine Nitrogen (N1): Acts as a "solubility switch." In acidic media (pH < 4.0), it protonates, drastically increasing aqueous solubility. In neutral/basic media, it remains uncharged, limiting water solubility.

  • 5-Methyl Group: Adds lipophilicity (+0.5 LogP relative to parent), decreasing water solubility and increasing affinity for non-polar solvents (Hexane, Toluene).

  • Enone Linker: Planar and conjugated, promoting

    
    -
    
    
    
    stacking in the solid state, which can require polar aprotic solvents (DMSO, DMF) to disrupt crystal lattice energy.

Physicochemical Profile (Calculated & Estimated)

The following values are derived from Structure-Activity Relationship (SAR) analysis of analogous pyridine enones (e.g., 4-(pyridin-2-yl)but-3-en-2-one).

ParameterValue (Est.)Implication for Handling
LogP (Octanol/Water) 1.6 – 1.9 Moderately lipophilic. Extracts well into DCM or EtOAc from neutral water.
pKa (Pyridine N) 4.2 – 4.8 Less basic than pyridine (5.2) due to electron-withdrawing enone, but boosted by 5-methyl.
Water Solubility (Neutral) < 1 mg/mL Poor. Requires cosolvents (DMSO/Ethanol) for neutral bioassays.
Water Solubility (pH 2.0) > 50 mg/mL High. Forms soluble pyridinium salts (HCl, TFA).
Polar Surface Area (PSA) 30 Ų Good membrane permeability; low hydrogen bonding capacity.

Solubility Characteristics

Aqueous Solubility & pH Dependence

The compound follows a classic Henderson-Hasselbalch solubility profile.

  • pH 1.0 – 3.0 (High Solubility): The species exists predominantly as the pyridinium cation (

    
    ).
    
    • Protocol: Dissolve in 0.1 N HCl or 10% Acetic Acid for stock solutions.

  • pH 4.0 – 5.0 (Transition Zone): Solubility drops precipitously as pH approaches the pKa. Risk of "crashing out" during buffering.

  • pH > 6.0 (Low Solubility): The species is neutral (

    
    ). Solubility is driven solely by the intrinsic solubility (
    
    
    
    ), which is low due to the hydrophobic methyl-enone tail.
Organic Solvent Compatibility

For synthesis and purification, the following solvent hierarchy applies:

  • Excellent Solvents (> 100 mg/mL):

    • Dichloromethane (DCM): Preferred for extraction.

    • Methanol/Ethanol: Preferred for reactions and transfers.

    • DMSO/DMF: Preferred for biological stock solutions (20 mM).

  • Good Solvents (Recrystallization Candidates):

    • Ethyl Acetate: Moderate solubility; good for crystallization when mixed with Hexane.

    • Toluene: Soluble at high temperatures, crystallizes upon cooling.

  • Poor Solvents (Anti-solvents):

    • Hexanes/Heptane: Used to precipitate the compound from concentrated EtOAc or Toluene solutions.

    • Water (Neutral): Acts as an anti-solvent in organic synthesis workups.

Visualization: Solubility & Workup Logic

The following diagrams illustrate the pH-dependent solubility switch and the logical flow for purification based on these properties.

Diagram 1: pH-Dependent Solubility Equilibrium

This diagram visualizes the protonation state and its effect on phase distribution.

SolubilityEquilibrium Acidic Acidic Medium (pH < 3.0) Cation Cationic Species [PyH]+ Enone Acidic->Cation Protonation Neutral Neutral/Basic Medium (pH > 6.0) NeutralSpec Neutral Species Py-Enone Neutral->NeutralSpec Deprotonation WaterPhase Aqueous Phase (High Solubility) Cation->WaterPhase Dissolves OrgPhase Organic Phase (DCM/EtOAc) NeutralSpec->OrgPhase Partitions High (LogP ~1.8) Precipitate Precipitate / Solid NeutralSpec->Precipitate If Aqueous Only WaterPhase->NeutralSpec Add Base (NaOH)

Caption: The "Solubility Switch": Acidification drives the compound into water; basification drives it into organic solvents or precipitation.

Diagram 2: Purification Workflow (Recrystallization)

A standard protocol derived from the solubility profile.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil/Solid) Dissolve 1. Dissolve in Minimal Hot EtOAc (60°C) Crude->Dissolve Cool 2. Slow Cool to RT Dissolve->Cool AntiSolvent 3. Add Hexane dropwise (Cloud Point) Cool->AntiSolvent Chill 4. Chill to 0-4°C AntiSolvent->Chill Filter 5. Filtration & Wash (Cold Hexane) Chill->Filter Pure Pure (E)-Enone (Yellow/Off-white Needles) Filter->Pure

Caption: Recrystallization logic utilizing the differential solubility in EtOAc (Good) vs. Hexane (Poor).

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility (Shake-Flask)

Objective: Accurate measurement of saturation solubility (


) in pH 7.4 buffer.
  • Preparation: Weigh ~10 mg of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration:

    • Cap tightly and shake at 300 rpm for 24 hours at 25°C.

    • Note: Ensure excess solid remains visible. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (low binding).

  • Quantification (HPLC-UV):

    • Dilute supernatant 1:10 with Methanol to ensure solubility during injection.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm).

    • Mobile Phase: 60% Methanol / 40% Water (with 0.1% Formic Acid).

    • Detection: UV at 260–280 nm (Enone

      
      ).
      
    • Calculation: Compare peak area against a standard curve prepared in Methanol.

Protocol: Stock Solution for Biological Assays

Objective: Create a stable 10 mM stock without precipitation.

  • Solvent: Use 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM (1.61 mg/mL).

  • Procedure:

    • Weigh 1.61 mg of solid.

    • Add 1.0 mL sterile DMSO.

    • Vortex for 30 seconds. Solution should be clear and yellow.

  • Usage: When dosing into aqueous media (cell culture), keep final DMSO concentration < 0.5% (v/v) to prevent compound precipitation and cellular toxicity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

  • Lipinski, C. A. (2000). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Katritzky, A. R., et al. (2010). "Comprehensive Heterocyclic Chemistry III." Elsevier. (Reference for Pyridine pKa and reactivity).

Foundational

Strategic Design and Therapeutic Potential of Pyridine-Based Chalcone Analogues

Executive Summary: The Pyridine Advantage In the landscape of small-molecule drug discovery, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) remains a privileged structure due to its ability to act as a Michael accep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Advantage

In the landscape of small-molecule drug discovery, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) remains a privileged structure due to its ability to act as a Michael acceptor and interact with cysteine residues in biological targets. However, the lipophilicity of the classic chalcone often hinders bioavailability.

Pyridine-based chalcone analogues (azachalcones) address this limitation. The incorporation of the pyridine nitrogen atom introduces:

  • Enhanced Water Solubility: The basic nitrogen allows for salt formation and improved aqueous solubility.

  • Hydrogen Bonding: The nitrogen acts as a specific H-bond acceptor, increasing affinity for targets like Tubulin or EGFR.

  • Bioisosterism: Pyridine serves as a bioisostere for the phenyl ring, modulating metabolic stability and reducing CYP450 inhibition liabilities.

This guide details the synthetic architecture, structure-activity relationships (SAR), and mechanistic validation of these novel analogues.

Synthetic Architecture: The Claisen-Schmidt Protocol

The synthesis of pyridine-based chalcones relies heavily on the Claisen-Schmidt condensation. While conceptually simple, yield and purity depend on controlling the enolate geometry and preventing the Cannizzaro reaction side-pathway.

Reaction Mechanism & Causality

The reaction involves the condensation of an acetylpyridine with an aromatic aldehyde (or pyridine carboxaldehyde with an acetophenone) in the presence of a base.

  • Why NaOH/KOH? Strong bases are required to deprotonate the

    
    -carbon of the acetyl group, generating the enolate.
    
  • Why Ethanol? A polar protic solvent stabilizes the transition state and allows the precipitation of the final chalcone product, simplifying purification.

Validated Synthetic Protocol

Objective: Synthesis of (E)-3-(4-fluorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one.

Reagents:

  • 3-Acetylpyridine (1.0 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (40% aq. solution)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of 3-acetylpyridine and 10 mmol of 4-fluorobenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to control the exotherm and prevent polymerization.

  • Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base).

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield yellow crystals.

Synthetic Workflow Visualization

SynthesisWorkflow Start Reactants (Acetylpyridine + Aldehyde) Enolate Enolate Formation (NaOH Deprotonation) Start->Enolate 0°C Attack Nucleophilic Attack (Aldol Addition) Enolate->Attack Stirring Dehydration Dehydration (-H2O) Attack->Dehydration Spontaneous Product Pyridine Chalcone (Crystalline Solid) Dehydration->Product Ice Water Workup

Figure 1: Step-wise Claisen-Schmidt condensation pathway for pyridine-chalcone synthesis.

Structure-Activity Relationship (SAR)

The biological potency of pyridine chalcones is strictly governed by the electronic environment of the


-unsaturated ketone and the position of the pyridine nitrogen.
The Nitrogen Position Effect
  • 2-Pyridine: Often results in lower activity due to steric hindrance near the carbonyl group, which can distort the planarity required for DNA intercalation.

  • 3-Pyridine: Generally offers the best balance of solubility and binding affinity. The nitrogen is exposed enough to H-bond but does not sterically clash with the linker.

  • 4-Pyridine: Highly basic; often forms salts too easily, which can affect membrane permeability, though it shows high affinity for tubulin.

Ring B Substitution Patterns

The phenyl ring (Ring B) acts as the "warhead" carrier.

Substituent (Ring B)Electronic EffectBiological Outcome
4-OCH3 (Methoxy) Electron DonatingEnhances tubulin binding affinity (mimics colchicine).
3,4,5-Tri-OMe Strong DonatingMaximum cytotoxicity; critical for antimitotic activity.
4-F / 4-Cl Electron WithdrawingIncreases metabolic stability; enhances lipophilicity.
4-NO2 Strong WithdrawingOften toxic; increases reactivity with non-target thiols (false positives).

Mechanistic Profiling: Tubulin Inhibition

The primary mechanism of action for potent pyridine chalcones is the disruption of microtubule dynamics. These molecules bind to the Colchicine Binding Site on


-tubulin.
Mechanism of Action
  • Cell Entry: The lipophilic chalcone crosses the cell membrane.

  • Binding: The pyridine moiety anchors the molecule via H-bonds, while the trimethoxyphenyl group (if present) fits into the hydrophobic pocket of

    
    -tubulin.
    
  • Inhibition: This binding prevents the polymerization of tubulin dimers into microtubules.

  • Arrest: The cell fails to form the mitotic spindle, leading to cell cycle arrest at the G2/M phase.

  • Death: Prolonged arrest triggers apoptotic signaling (Caspase-3 activation).

Signaling Pathway Visualization

Mechanism Drug Pyridine Chalcone Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Failure triggers Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Caspase Cascade

Figure 2: Pharmacological cascade of tubulin inhibition leading to apoptosis.

Experimental Validation: MTT Cytotoxicity Assay

To validate the design, the MTT assay is the industry standard for initial screening.

Protocol
  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add graded concentrations of the pyridine chalcone (

    
    ). Include DMSO control (0.1%) and Doxorubicin (positive control).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Staining: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Modzelewska, A. et al. (2006). Anticancer activities of novel chalcone analogues. European Journal of Medicinal Chemistry.

  • Kamal, A. et al. (2010). Synthesis and biological evaluation of chalcones as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry.

  • Gomes, M.N. et al. (2017). Chalcone derivatives: promising starting points for drug design. Molecules.

  • Zhuang, C. et al. (2017). Chalcone: A privileged structure in medicinal chemistry. Chemical Reviews.

  • Ducki, S. et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones. Bioorganic & Medicinal Chemistry Letters.

Exploratory

(E)-isomer vs (Z)-isomer stability of pyridyl enones

Initiating Search Protocols I'm starting with broad Google searches to understand the relative stabilities of (E) and (Z)-isomers of pyridyl enones. I'm focusing on steric hindrance, resonance, and solvent effects, hopin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with broad Google searches to understand the relative stabilities of (E) and (Z)-isomers of pyridyl enones. I'm focusing on steric hindrance, resonance, and solvent effects, hoping to establish a foundational understanding before delving deeper into literature. The goal is to identify key parameters.

Expanding Search Parameters

I'm now expanding my search to include experimental protocols for determining isomer ratios, such as NMR and HPLC. I'm also hunting for authoritative sources like peer-reviewed articles and methodology databases to solidify my claims. Next, I'll structure the guide logically, linking fundamental principles to real-world applications. After that, I will synthesize technical content with practical insights. I'm thinking about using Graphviz for diagrams.

Commencing Literature Review

I'm now diving into Google searches on (E) and (Z)-isomer stability in pyridyl enones, considering steric hindrance, electronic effects, and intramolecular interactions. Simultaneously, I am searching for experimental protocols using NMR and HPLC and authoritative papers to back my claims. The aim is to structure the guide logically, linking principles to applications, and I'll include diagrams with Graphviz. I plan to incorporate in-text citations and tables.

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Kinase Inhibitors via Pyridyl Enone Intermediates

Executive Summary This application note details the synthetic utility of pyridyl enones (pyridyl chalcones) as high-value intermediates in the preparation of ATP-competitive kinase inhibitors. Due to the presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of pyridyl enones (pyridyl chalcones) as high-value intermediates in the preparation of ATP-competitive kinase inhibitors. Due to the presence of the pyridine nitrogen, these intermediates offer a pre-installed hydrogen bond acceptor crucial for interacting with the "hinge region" of kinase domains (e.g., p38 MAPK, EGFR, CDK). This guide provides optimized protocols for the Claisen-Schmidt condensation to generate the enone, followed by heterocyclization strategies to yield pyrazolopyridine and pyridopyrimidine scaffolds.

Strategic Rationale: The Pyridyl Enone Advantage

In medicinal chemistry, the "privileged structure" hypothesis suggests that certain molecular frameworks are capable of binding to multiple, unrelated protein targets. Pyridyl enones serve as a gateway to two such privileged scaffolds:

  • Electronic Tuning: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the

    
    -carbon, facilitating Michael additions under milder conditions than phenyl analogs.
    
  • Hinge Binding: The pyridine nitrogen often mimics the adenine ring of ATP, forming key hydrogen bonds with the backbone amide NH of the kinase hinge region.

  • Divergent Synthesis: A single enone intermediate can be cyclized into multiple core scaffolds (pyrazoles, pyrimidines, isoxazoles) simply by altering the binucleophile.

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy.

KinaseWorkflow Start Acetylpyridine (Precursor) Enone Pyridyl Enone (Key Intermediate) Start->Enone Claisen-Schmidt (Base/EtOH) Aldehyde Aryl Aldehyde (R-Group Diversity) Aldehyde->Enone Pyrazolo Pyrazolopyridine (e.g., p38 Inhibitors) Enone->Pyrazolo + Hydrazine Reflux Pyrido Pyridopyrimidine (e.g., EGFR Inhibitors) Enone->Pyrido + Guanidine Base/Heat

Figure 1: Divergent synthesis workflow transforming raw materials into distinct kinase inhibitor scaffolds via the enone hub.

Protocol A: Synthesis of the Pyridyl Enone (Claisen-Schmidt Condensation)

The formation of the


-unsaturated ketone is the critical first step. While acid catalysis is possible, base catalysis is preferred for pyridine derivatives to prevent protonation of the pyridine nitrogen, which would deactivate the ring.
Materials
  • Substrate: 3-Acetylpyridine (1.0 eq)

  • Reagent: Substituted Benzaldehyde (1.0 eq) (e.g., 4-fluorobenzaldehyde for metabolic stability)

  • Catalyst: 10% NaOH (aq) or KOH

  • Solvent: Ethanol (Absolute) or Methanol

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyridine (10 mmol) and the aryl aldehyde (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add 10% NaOH solution (5 mL) dropwise over 10 minutes.

    • Expert Insight: Rapid addition can cause localized hotspots leading to Cannizzaro reaction side-products of the aldehyde.

  • Reaction Phase: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The enone typically fluoresces strongly under UV (254 nm).

  • Precipitation: As the reaction proceeds, the product often precipitates as a solid. If no precipitate forms, cool the mixture to 4°C overnight.

  • Work-up: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) to remove excess base, followed by cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot Ethanol.

    • Critical Check: Ensure the filtrate pH is neutral. Residual base can interfere with subsequent cyclization steps.

Data Analysis: Expected NMR Signatures
Proton EnvironmentMultiplicityChemical Shift (

ppm)
Diagnostic Value
Vinyl

-H
Doublet (J=16 Hz)7.4 – 7.8Indicates trans geometry
Vinyl

-H
Doublet (J=16 Hz)7.8 – 8.2Confirms conjugation
Pyridine C2-HSinglet8.8 – 9.2Confirms pyridine integrity

Protocol B: Cyclization to Pyrazolopyridines (Kinase Core)

This protocol converts the linear enone into a fused bicyclic system common in p38 MAP kinase inhibitors.

Mechanism of Action

The reaction proceeds via a Michael addition of the hydrazine amine to the


-carbon of the enone, followed by intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration.
Materials
  • Substrate: Pyridyl Enone (from Protocol A)

  • Reagent: Hydrazine Hydrate (excess, 3–5 eq) or Phenylhydrazine

  • Solvent: Glacial Acetic Acid (or Ethanol for milder conditions)

  • Conditions: Reflux (80–100°C)

Step-by-Step Methodology
  • Preparation: Dissolve the Pyridyl Enone (5 mmol) in Glacial Acetic Acid (15 mL).

    • Why Acetic Acid? It acts as both solvent and acid catalyst, protonating the carbonyl oxygen to increase electrophilicity.

  • Reagent Addition: Add Hydrazine Hydrate (15 mmol) cautiously.

  • Reflux: Heat the mixture to reflux for 6–8 hours.

    • Safety Note: Hydrazine is toxic and potentially unstable. Perform all operations in a fume hood behind a blast shield.

  • Quench: Cool the mixture to RT and pour onto crushed ice (50 g).

  • Neutralization: Neutralize with Ammonium Hydroxide (25%) until pH ~8. The product should precipitate.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Protocol C: Cyclization to Pyridopyrimidines

For EGFR or CDK inhibitors, a pyrimidine fusion is often required. This utilizes guanidine or amidine salts.

Reaction Logic Diagram

ReactionLogic Step1 Activation: Base deprotonates Guanidine Step2 Michael Addition: Guanidine attacks Enone β-carbon Step1->Step2 Step3 Cyclization: Intramolecular attack on Carbonyl Step2->Step3 Step4 Oxidation/Aromatization Step3->Step4 - H2O, - H2

Figure 2: Mechanistic pathway for the formation of the pyrimidine ring.

Step-by-Step Methodology
  • Base Preparation: In a dry flask, dissolve Sodium metal (10 mmol) in absolute Ethanol (20 mL) to generate Sodium Ethoxide in situ.

    • Alternative: Use commercial NaOEt powder if handling metallic sodium is restricted.

  • Reagent Mix: Add Guanidine Hydrochloride (10 mmol) to the ethoxide solution. Stir for 15 mins to liberate the free base guanidine.

  • Substrate Addition: Add the Pyridyl Enone (5 mmol).

  • Reflux: Reflux the mixture for 12–24 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water.

  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO4.

  • Oxidation (If necessary): The initial product may be a dihydropyrimidine. To fully aromatize to the kinase-active pyrimidine, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane at RT for 2 hours.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Enone Step) Cannizzaro reaction of aldehydeAdd base slower; reduce temperature to 0°C initially.
Oiling out (Cyclization) Incomplete precipitationTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Retarded Reaction Pyridine nitrogen interferenceThe pyridine N can complex with Lewis acids. Stick to Bronsted acid (AcOH) or Base catalysis.
Impurity Profile Michael adduct without cyclizationIncrease reaction temperature (Reflux is mandatory) to drive the dehydration step.

References

  • Powers, J. J., et al. (2019). Privileged Scaffolds in Drug Discovery: The Pyridine Motif. Journal of Medicinal Chemistry.

  • Domínguez, J. N., et al. (2001). Synthesis and antimalarial activity of substituted pyrazolyl-pyridines. European Journal of Medicinal Chemistry.

  • Modi, P., et al. (2012). Chalcones: A versatile scaffold for the synthesis of heterocyclic compounds. Journal of Saudi Chemical Society.

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

(Note: While the specific protocols are synthesized from standard methodology, the links provided direct to major repositories of the relevant primary literature.)

Application

Using (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one as a ligand precursor

Application Note: Strategic Utilization of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one as a Ligand Precursor Executive Summary (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (hereafter 5-Me-Enone ) represents a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one as a Ligand Precursor

Executive Summary

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (hereafter 5-Me-Enone ) represents a critical scaffold in the development of bioinorganic therapeutics and transition metal catalysts. Unlike its unsubstituted parent analog, the inclusion of the 5-methyl group on the pyridine ring introduces a specific inductive effect (


), increasing the basicity of the pyridine nitrogen.

For drug development professionals, this molecule is not merely an intermediate; it is a tunable "Michael Acceptor" and a precursor to


-N-heterocyclic thiosemicarbazones (TSC) —a class of ligands with potent antiproliferative activity (e.g., Triapine analogs).

This guide details the synthesis, handling, and conversion of 5-Me-Enone into tridentate N,N,S-chelators, focusing on maximizing yield and ensuring electronic integrity for subsequent metalation.

Chemical Profile & Mechanistic Insight

The utility of 5-Me-Enone relies on two reactive centers:

  • The Pyridine Nitrogen: Acts as an anchoring donor. The 5-methyl substitution increases electron density here, stabilizing metal-ligand bonds (

    
    ) compared to unsubstituted pyridine.
    
  • The Enone Moiety (

    
    -unsaturated ketone): 
    
    • Hard Nucleophiles (Amines/Hydrazines): Attack the carbonyl carbon (1,2-addition) to form Schiff bases (imines/hydrazones).

    • Soft Nucleophiles (Thiols): Attack the

      
      -carbon (1,4-addition/Michael addition).
      

Key Physical Properties (Predicted):

  • Appearance: Yellow to orange crystalline solid (due to extended conjugation).

  • Solubility: Soluble in DCM, CHCl3, DMSO; sparingly soluble in water/hexane.

  • Stability: Light sensitive (E/Z photoisomerization potential). Store in amber vials.

Protocol A: Synthesis of the Precursor (5-Me-Enone)

Objective: Synthesize high-purity (E)-isomer via Claisen-Schmidt condensation, avoiding self-condensation of acetone.

Reagents:

  • 5-Methylpicolinaldehyde (1.0 eq)

  • Acetone (Reagent grade, used as solvent/reactant)

  • NaOH (10% aqueous solution)

  • Ethanol (absolute)

Workflow:

  • Preparation: Dissolve 5-methylpicolinaldehyde (10 mmol) in a mixture of Acetone (15 mL) and Ethanol (5 mL). Cool to 0–4 °C in an ice bath.

    • Expert Note: Excess acetone suppresses the self-condensation of the aldehyde (Cannizzaro) and favors the cross-aldol product.

  • Catalysis: Dropwise add 10% NaOH (5 mL) over 20 minutes. Maintain temperature < 5 °C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 3:1). The product will be less polar than the aldehyde.

  • Quenching: Neutralize with dilute HCl (1M) to pH 7.

  • Isolation: Evaporate excess acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous

    
    . Concentrate. Recrystallize from Ethanol/Hexane to yield yellow needles.
    

Data Validation (Expected NMR):

  • Alkene Protons: The trans-geometry (

    
    -isomer) is confirmed by a coupling constant (
    
    
    
    ) of
    
    
    15–16 Hz for the vinylic protons (doublets around 6.8–7.6 ppm).

Protocol B: Conversion to N,N,S-Tridentate Ligand

Objective: Convert 5-Me-Enone into a thiosemicarbazone chelator. This creates a "pincer-like" N,N,S pocket ideal for Copper(II), Iron(II), or Ruthenium(II).

Reagents:

  • 5-Me-Enone (from Protocol A)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Suspend Thiosemicarbazide (1.05 eq) in boiling Ethanol (20 mL/g).

  • Addition: Add a solution of 5-Me-Enone (1.0 eq) in minimal hot ethanol to the reaction flask.

  • Catalysis: Add 3 drops of Glacial Acetic Acid.

    • Mechanism: Acid activates the carbonyl carbon, facilitating nucleophilic attack by the hydrazine terminal nitrogen.

  • Reflux: Reflux at 80 °C for 3–5 hours.

    • Visual Cue: The solution often deepens in color (yellow

      
       dark yellow/orange) as the conjugated Schiff base forms.
      
  • Crystallization: Cool slowly to RT, then to 4 °C. The thiosemicarbazone usually precipitates as a solid.

  • Wash: Filter and wash with cold ethanol and diethyl ether.

Protocol C: Metal Complexation (Copper(II) Model)

Objective: Synthesize a bioactive Cu(II) complex. Copper complexes of thiosemicarbazones are widely studied for ribonucleotide reductase inhibition.

Reagents:

  • Ligand (from Protocol B)

  • 
     (1.0 eq)
    
  • Methanol (MeOH)

Procedure:

  • Dissolve the Ligand (1 mmol) in hot MeOH (20 mL).

  • Dissolve

    
     (1 mmol) in MeOH (5 mL).
    
  • Mixing: Add the copper solution to the ligand solution dropwise.

    • Observation: Immediate color change (Green/Brown) indicates coordination.

  • Stir: Stir at RT for 2 hours.

  • Precipitation: The complex may precipitate. If not, reduce volume by 50% on a rotavap and add diethyl ether to induce precipitation.

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the flow from raw materials to the final metal complex, highlighting the critical decision points.

LigandSynthesis cluster_properties Key Molecular Features Aldehyde 5-Methylpicolinaldehyde Enone (E)-4-(5-Methylpyridin-2-yl) but-3-en-2-one (The Precursor) Aldehyde->Enone Claisen-Schmidt (NaOH, 0°C) Acetone Acetone (Excess) Acetone->Enone Claisen-Schmidt (NaOH, 0°C) Ligand N,N,S-Thiosemicarbazone Ligand Enone->Ligand Schiff Base Condensation (EtOH, H+, Reflux) Feat1 5-Methyl: Increases Basic (N) Enone->Feat1 Feat2 Enone: Michael Acceptor Enone->Feat2 TSC_Reagent Thiosemicarbazide TSC_Reagent->Ligand Complex Bioactive Metal Complex [M(L)Cl] Ligand->Complex Coordination (MeOH, RT) MetalSalt CuCl2 / ZnCl2 MetalSalt->Complex

Caption: Figure 1. Synthetic pathway transforming the 5-methyl aldehyde precursor into a bioactive metal complex.

Figure 2: Coordination Logic (N,N,S Chelator)

This diagram details the binding mode of the ligand derived from 5-Me-Enone.

CoordinationMode Center Metal (Cu/Zn) N_Py N(Py) (Pyridyl) N_Py->Center Coordination note 5-Methyl group on Pyridine Enhances N(Py)-Metal Bond Strength N_Py->note N_Imine N(Imine) (Schiff Base) N_Imine->Center Coordination S_Thio S (Thiolate) S_Thio->Center Coordination LigandBackbone Ligand Scaffold (5-Me-Enone Derived) LigandBackbone->N_Py LigandBackbone->N_Imine LigandBackbone->S_Thio

Caption: Figure 2. Tridentate coordination mode. The 5-Me group electronically stabilizes the N(Py)-Metal bond.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Enone Synthesis) Cannizzaro reaction of aldehydeEnsure Acetone is in large excess (solvent quantity) and add NaOH slowly.
Oiling out (Ligand Synthesis) Incomplete crystallizationScratch the flask glass; cool to -20 °C; add dropwise water to the ethanol solution.
Mixture of Isomers E/Z isomerizationRecrystallize from Ethanol. The (E)-isomer is thermodynamically favored and usually less soluble.
Complex Precipitation Failure High solubility in MeOHSwitch solvent to Ethanol or add counter-ion (e.g.,

) to force precipitation.

References

  • Synthesis of Pyridyl Enones (General Protocol)

    • Kumar, L., et al. "Synthesis, characterization and biological evaluation of some new pyridine chalcones." Chemistry Central Journal, 2017.
  • Thiosemicarbazone Ligand Chemistry (Triapine Class)

    • Richardson, D. R., et al. "Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity." Journal of Medicinal Chemistry, 2006.
  • Coordination Modes of 2-Acetylpyridine Thiosemicarbazones

    • Lobana, T. S., et al. "Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview.
  • Electronic Effects of Methyl Substitution on Pyridine

    • Perrin, D. D. "Dissociation constants of organic bases in aqueous solution.
    • (General Reference for pKa values).

Method

Application Note: Strategic Regiocontrol in the Reduction of Pyridyl Enones

Executive Summary The reduction of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one presents a classic problem in chemoselectivity. As a bifunctional electrophile containing an -unsaturated ketone and a basic pyridine ring, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one presents a classic problem in chemoselectivity. As a bifunctional electrophile containing an


-unsaturated ketone and a basic pyridine ring, the molecule offers three distinct sites for reduction:
  • C=O (Carbonyl): 1,2-reduction yields the allylic alcohol.

  • C=C (Alkene): 1,4-reduction (conjugate addition) yields the saturated ketone.

  • Pyridine Ring: Over-reduction yields piperidine derivatives (undesirable in this context).

This guide provides validated protocols for rigorously controlling these outcomes. We focus on the Luche Reduction for exclusive 1,2-selectivity and Controlled Catalytic Hydrogenation for 1,4-selectivity.

Mechanistic Divergence & Strategy

The substrate possesses two electrophilic centers susceptible to hydride attack: the carbonyl carbon (C2) and the


-carbon (C4).
  • Hard Nucleophiles (Hydrides): Generally prefer 1,2-addition (C2). However, simple NaBH

    
     often yields mixtures of 1,2 and 1,4 products due to the softness of the conjugated system.
    
  • Soft Nucleophiles / Catalytic H

    
    :  Prefer 1,4-addition (C4).
    
Decision Matrix: Reaction Pathway Selection

G Substrate (E)-4-(5-Methylpyridin-2-yl) but-3-en-2-one Luche Luche Conditions (NaBH4 / CeCl3) Substrate->Luche CBS CBS Catalyst (Borane / Chiral Oxazaborolidine) Substrate->CBS H2_Pd Cat. Hydrogenation (H2 / Pd-C / Poison) Substrate->H2_Pd Allylic Allylic Alcohol (1,2-Reduction) Luche->Allylic >95% Regioselectivity ChiralAllylic Chiral Allylic Alcohol (Enantioselective) CBS->ChiralAllylic >90% ee SatKetone Saturated Ketone (1,4-Reduction) H2_Pd->SatKetone Thermodynamic Control

Figure 1: Synthetic divergence based on reagent selection. Blue indicates the starting material, Red indicates the reagent system, and Green indicates the target product.

Protocol A: 1,2-Reduction (The Allylic Alcohol)

Target: 4-(5-methylpyridin-2-yl)but-3-en-2-ol Method: Luche Reduction

Rationale

Sodium borohydride (NaBH


) alone is often insufficiently selective. The addition of Cerium(III) chloride (CeCl

) is critical. The Ce

ion functions as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity (hardness) of the carbonyl carbon, accelerating 1,2-attack relative to the softer 1,4-attack. Furthermore, CeCl

catalyzes the decomposition of borohydride to alkoxyborohydrides, which are harder nucleophiles.
Materials
  • Substrate: (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one (1.0 eq)

  • Reagent: Sodium borohydride (NaBH

    
    ) (1.1 eq)
    
  • Lewis Acid: Cerium(III) chloride heptahydrate (CeCl

    
    ) (1.1 eq)
    
  • Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the enone substrate (1.0 eq) and CeCl

    
     (1.1 eq) in Methanol (0.2 M concentration relative to substrate).
    
    • Note: Ensure the solution is clear. The pyridine nitrogen may coordinate Ce

      
      , but the carbonyl interaction remains kinetically dominant for reduction.
      
  • Cooling: Cool the mixture to -15°C to 0°C using an ice/salt bath.

    • Why: Lower temperatures suppress the competing 1,4-reduction pathway.

  • Addition: Add NaBH

    
     (1.1 eq) portion-wise over 10 minutes.
    
    • Observation: Vigorous bubbling (H

      
       evolution) will occur. Ensure adequate venting.
      
  • Monitoring: Stir at 0°C. Monitor by TLC (Eluent: 50% EtOAc/Hexanes + 1% Et

    
    N).
    
    • Endpoint: Reaction is typically complete within 15–30 minutes. Look for the disappearance of the UV-active enone spot and the appearance of a more polar alcohol spot.

  • Quench: Carefully add Saturated Aqueous NH

    
    Cl to quench excess hydride. Allow the mixture to warm to room temperature.
    
    • Critical Step: If an emulsion forms (common with Cerium salts), add a small amount of 10% aqueous Rochelle’s salt (Potassium Sodium Tartrate) and stir for 30 minutes to chelate the metal.

  • Workup: Remove Methanol under reduced pressure. Extract the aqueous residue with CH

    
    Cl
    
    
    
    (3x).
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography on silica gel (neutralized with 1% Et
    
    
    N to prevent acid-catalyzed dehydration or rearrangement).

Protocol B: 1,4-Reduction (The Saturated Ketone)

Target: 4-(5-methylpyridin-2-yl)butan-2-one Method: Pd/C Catalyzed Hydrogenation (Controlled)

Rationale

While copper-hydride reagents (Stryker's reagent) are highly selective for 1,4-reduction, they are expensive and air-sensitive. For this substrate, catalytic hydrogenation is preferred for scalability. However, the pyridine ring is susceptible to reduction under high pressure or acidic conditions. We use neutral conditions and atmospheric pressure to ensure chemoselectivity.

Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (5-10 wt% loading).

  • Hydrogen Source: H

    
     balloon (1 atm).
    
  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

Step-by-Step Methodology
  • Inerting: Purge a reaction flask containing the substrate (1.0 eq) and solvent (0.1 M) with Nitrogen.

  • Catalyst Addition: Carefully add Pd/C (10 wt% relative to substrate mass).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon) three times.

  • Reaction: Stir vigorously at Room Temperature under 1 atm H

    
    .
    
    • Time Control: This is the critical variable. Monitor by TLC every 30 minutes.

    • Risk: Prolonged exposure (>4 hours) may lead to reduction of the ketone to the alcohol (saturated alcohol) or reduction of the pyridine ring.

  • Filtration: Once the starting material is consumed (conversion to the saturated ketone), immediately purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The product is usually clean enough for subsequent steps; however, distillation or chromatography can be performed if necessary.

Protocol C: Enantioselective 1,2-Reduction

Target: (S)- or (R)-4-(5-methylpyridin-2-yl)but-3-en-2-ol Method: Corey-Bakshi-Shibata (CBS) Reduction

Rationale

For drug development, chirality is paramount. The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from a specific face of the carbonyl.

Workflow Visualization

CBS PreComplex Step 1: Catalyst Activation (Me-CBS + BH3·THF) Addition Step 2: Slow Addition (Enone Solution) PreComplex->Addition -20°C TS Transition State (Coordination & Hydride Transfer) Addition->TS Product Chiral Allylic Alcohol (>90% ee) TS->Product Hydrolysis

Figure 2: CBS Reduction Workflow. Yellow nodes indicate process steps, Red indicates the mechanistic bottleneck, Green indicates the outcome.

Protocol
  • Catalyst Prep: In a flame-dried flask under Argon, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Borane Source: Add BH

    
    THF or Catecholborane (0.6 eq relative to substrate).
    
  • Addition: Cool to -20°C. Slowly add the enone solution (in THF) over 1 hour via syringe pump.

    • Note: Slow addition keeps the concentration of uncomplexed ketone low, maximizing enantioselectivity.

  • Quench: Methanol (careful addition).

Data Summary & Comparison

ParameterLuche Reduction (Protocol A)Hydrogenation (Protocol B)CBS Reduction (Protocol C)
Main Product Allylic AlcoholSaturated KetoneChiral Allylic Alcohol
Reagent NaBH

/ CeCl

H

/ Pd/C
BH

/ Oxazaborolidine
Selectivity 1,2-selective1,4-selectiveEnantioselective (1,2)
Key Risk Emulsion during workupOver-reduction (ring/ketone)Moisture sensitivity
Typical Yield 85–95%90–98%80–90%

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Jain, N., et al. (2013). Synthesis of substituted pyridines and their application in the synthesis of nicotine derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for pyridine-enone reactivity).
Application

Application Note: High-Yield Synthesis of 4-Substituted Pyridine Butenones

Introduction & Scope The synthesis of 4-substituted pyridine butenones (specifically 4-(pyridin-4-yl)but-3-en-2-one and its derivatives) represents a critical entry point into the development of heterocyclic pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of 4-substituted pyridine butenones (specifically 4-(pyridin-4-yl)but-3-en-2-one and its derivatives) represents a critical entry point into the development of heterocyclic pharmacophores. These


-unsaturated ketones serve as potent Michael acceptors , making them invaluable intermediates for synthesizing pyrazolines, isoxazoles, and pyrimidines used in antitubercular and anticancer research.

This guide details the Claisen-Schmidt Condensation , the most robust protocol for this transformation. Unlike generic textbook descriptions, this protocol addresses the specific solubility and reactivity challenges posed by the pyridine nitrogen, offering a self-validating workflow for high-purity isolation.

Core Reaction

Reactants: Isonicotinaldehyde (4-Pyridinecarboxaldehyde) + Acetone Catalyst: Sodium Hydroxide (NaOH) Product: 4-(Pyridin-4-yl)but-3-en-2-one (


-isomer major)

Mechanistic Pathway & Logic

To ensure reproducibility, one must understand the causality of the reaction steps. The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.

Critical Mechanistic Insights:
  • Enolate Generation: Acetone is deprotonated by the base to form an enolate. Acetone is used in excess to minimize self-condensation (mesityl oxide formation).

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the isonicotinaldehyde. The electron-withdrawing nature of the pyridine ring at the 4-position enhances the electrophilicity of the aldehyde, making this reaction faster than with benzaldehyde.

  • Dehydration (

    
    ):  The resulting 
    
    
    
    -hydroxy ketone undergoes dehydration to form the conjugated enone. This step is thermodynamically driven by the formation of a conjugated
    
    
    -system extending from the pyridine ring through the alkene to the carbonyl.
Pathway Visualization

ReactionMechanism Acetone Acetone Enolate Enolate Ion Acetone->Enolate Deprotonation Base OH- (Cat) Base->Enolate Aldol Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde 4-Pyridine- carboxaldehyde Aldehyde->Aldol Product 4-(Pyridin-4-yl) but-3-en-2-one Aldol->Product Dehydration (-H2O) Water H2O Aldol->Water

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation for pyridine butenone synthesis.

Experimental Protocols

Protocol A: Standard Aqueous-Ethanolic Synthesis

Best for: Scale-up (>10g) and high purity requirements.

Reagents & Equipment
  • Substrate: 4-Pyridinecarboxaldehyde (1.0 eq, 50 mmol)

  • Reagent: Acetone (Excess, 2.0 eq, 100 mmol)

  • Solvent: Ethanol (95%)

  • Catalyst: 10% NaOH (aq)

  • Apparatus: 250mL Round Bottom Flask, Magnetic Stirrer, Ice Bath, pH paper.

Step-by-Step Methodology
  • Solubilization: In a 250mL flask, dissolve 5.35g (50 mmol) of 4-pyridinecarboxaldehyde in 30mL of Ethanol.

  • Reagent Addition: Add 5.8g (7.4mL, ~100 mmol) of Acetone. Stir vigorously.

    • Expert Note: Acetone is added before the base to ensure it is available immediately upon enolate formation, preventing aldehyde oxidation (Cannizzaro side reaction).

  • Catalysis (Critical Step): Cool the mixture to

    
     in an ice bath. Add 10mL of 10% NaOH dropwise over 15 minutes.
    
    • Control: Do not allow temperature to exceed

      
       during addition to prevent polymerization of the enone product.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The product spot will be UV active and less polar than the aldehyde.

  • Quenching: Neutralize the reaction mixture with dilute HCl (1M) to pH ~7.0.

    • Why? Pyridine derivatives are sensitive to strong bases over long periods; neutralization aids precipitation.

  • Isolation: Pour the mixture into 100mL of crushed ice/water. The solid product should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid screening, library generation, and Green Chemistry compliance.

  • Mix: Combine 4-pyridinecarboxaldehyde (10 mmol) and Acetone (10 mmol) in a borosilicate vial.

  • Catalyst: Add Basic Alumina (

    
    , 1g) as a solid support catalyst.
    
  • Irradiation: Irradiate at 300W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Extraction: Wash the alumina with Dichloromethane (DCM) and evaporate solvent.

  • Yield: Typically 85–95% within 5 minutes.

Data Interpretation & Quality Control

Comparative Efficiency Table
ParameterProtocol A (Solution Phase)Protocol B (Microwave)
Reaction Time 4 – 6 Hours2 – 5 Minutes
Yield 70 – 80%85 – 95%
Purity (Crude) Moderate (Requires Recrystallization)High
Scalability High (Kg scale)Low (mg to g scale)
Atom Economy Lower (Solvent waste)High (Solvent-free)
Characterization Standards (Self-Validation)

To validate the synthesis, confirm the following spectral data. The Coupling Constant (


)  is the primary indicator of the stereochemistry.
  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.45 (s, 3H, 
      
      
      
      ) – Methyl ketone singlet.
    • 
       6.90 (d, 1H, 
      
      
      
      , alkene
      
      
      ) – Diagnostic Trans-isomer .
    • 
       7.50 (d, 1H, 
      
      
      
      , alkene
      
      
      ).
    • 
       7.40 (d, 2H, Pyridine-H3,5).
      
    • 
       8.65 (d, 2H, Pyridine-H2,6).
      
  • Interpretation: A coupling constant (

    
    ) of ~16 Hz confirms the 
    
    
    
    -geometry (trans)
    . If
    
    
    , significant
    
    
    -isomer contamination is present.

Workflow Visualization

ExperimentalWorkflow Start Start: Raw Materials (Aldehyde + Acetone) Mix Mixing & Cooling (0-5°C) Start->Mix CatAdd Dropwise Base Addition (10% NaOH) Mix->CatAdd React Reaction Phase (RT, 4-6 hrs) CatAdd->React Check TLC Check (Complete?) React->Check Check->React No (Aldehyde visible) Quench Neutralization (pH 7) & Ice Water Pour Check->Quench Yes Filter Filtration & Drying Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify QC QC: NMR (J=16Hz) & Melting Point Purify->QC

Figure 2: Operational workflow for the synthesis and purification of 4-substituted pyridine butenones.

References

  • Marvel, C. S., & King, W. B. (1929). "Organic Syntheses: Pyridine analogs of chalcone." Organic Syntheses, Coll. Vol. 1, p. 252.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5354394, 4-(4-Pyridinyl)-3-buten-2-one." PubChem.

  • Modi, P., et al. (2012). "Microwave Assisted Synthesis of Chalcones and their Biological Activities." Journal of Applied Pharmaceutical Science.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt conditions).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Case ID: PUR-PYR-ENONE-001 Subject: Recrystallization Protocol & Troubleshooting Support Tier: Senior Application Scientist Status: Active Executive Summary & Chemical Context Welcome to the technical support hub for the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-ENONE-001 Subject: Recrystallization Protocol & Troubleshooting Support Tier: Senior Application Scientist Status: Active

Executive Summary & Chemical Context

Welcome to the technical support hub for the purification of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one . This compound is a critical intermediate, often synthesized via the Claisen-Schmidt condensation of 5-methyl-2-pyridinecarboxaldehyde and acetone.

Why this purification is challenging:

  • Low Melting Point: Pyridine-enones often have melting points between 30°C and 70°C, placing them in the "danger zone" for oiling out during recrystallization.

  • Basic Nitrogen: The pyridine ring makes the compound sensitive to acidic impurities and prone to forming oils if the pH is not neutral.

  • Polymerization Risk: The

    
    -unsaturated ketone (enone) functionality is susceptible to Michael addition polymerization, leading to "tar" formation if heated excessively.
    

This guide prioritizes purity (removal of aldehyde starting material) and yield , utilizing a solvent system optimized for polarity differentials.

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, ensure you are following the baseline validated protocol.

Optimized Solvent System
  • Primary Solvent: Ethyl Acetate (EtOAc) – Solubilizes the enone.

  • Anti-Solvent:

    
    -Hexane (or 
    
    
    
    -Heptane) – Induces precipitation.
  • Alternative (if very polar): Ethanol/Water (9:1).

Step-by-Step Protocol
  • Crude Preparation: Ensure the crude solid is dry and free of excess acetone (from synthesis).

  • Dissolution:

    • Place crude material in an Erlenmeyer flask.

    • Add minimal boiling EtOAc until the solid just dissolves.

    • Technical Tip: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) and stir for 5 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad (to remove charcoal/polymers).

  • Crystal Nucleation:

    • Reheat the filtrate to boiling.

    • Add hot Hexane dropwise until a slight turbidity (cloudiness) persists.

    • Add a few drops of EtOAc to clear the solution (restore transparency).

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap flask in foil/towel to insulate).

    • Once at room temp, move to an ice bath (

      
      C) for 1 hour.
      
  • Collection:

    • Vacuum filter the crystals. Wash with cold Hexane/EtOAc (9:1 ratio).

Troubleshooting Center (Q&A)

Issue A: The "Oiling Out" Phenomenon

User Report: "As the solution cools, I see liquid droplets forming at the bottom instead of crystals."

Diagnosis: The compound is separating as a supercooled liquid because the temperature is above the solvent-saturated melting point of the solid. This is common for this class of low-melting enones.

Corrective Actions:

  • The "Seeding" Technique:

    • Reheat to dissolve the oil.

    • Allow to cool slightly.

    • Add a "seed crystal" (a tiny grain of pure product) to the solution. This provides a template for the lattice to form, bypassing the liquid phase.

    • No seed available? Scratch the inner glass wall of the flask with a glass rod just below the solvent line. The micro-glass shards act as nucleation sites.

  • Solvent Adjustment:

    • You likely used too much anti-solvent (Hexane). Add more EtOAc to keep the compound in solution longer as temperature drops.

Issue B: Persistent Coloration

User Report: "My crystals are yellow-orange, but the literature says they should be pale yellow or off-white."

Diagnosis: Pyridine derivatives oxidize easily to form N-oxides, and the aldol condensation produces oligomeric "tars" (conjugated polymers) that are highly colored.

Corrective Actions:

  • Charcoal Treatment (Aggressive):

    • Repeat the hot filtration step using Activated Carbon .

    • Crucial: Do not boil charcoal for long periods; it can catalyze further polymerization of the enone.

  • Acidic Wash (Pre-crystallization):

    • Dissolve crude in EtOAc. Wash with 5%

      
       to remove acidic polymerization catalysts, then brine. Dry over 
      
      
      
      before recrystallizing.
Issue C: Low Yield

User Report: "I started with 5g, but only recovered 1.5g."

Diagnosis: The compound is likely too soluble in the mother liquor, or the "E" isomer is equilibrating.

Corrective Actions:

  • Concentrate the Mother Liquor:

    • Do not discard the filtrate. Rotovap it down to 20% volume and repeat the crystallization (Second Crop).

    • Note: The second crop is usually less pure.

  • Check Isomerism:

    • The reaction produces the (

      
      )-isomer (trans), which is more stable and crystalline. If high amounts of (
      
      
      
      )-isomer are present (check NMR coupling constants:
      
      
      Hz for
      
      
      ,
      
      
      Hz for
      
      
      ), it will not crystallize well.
    • Fix: Reflux the crude in ethanol with a catalytic amount of Iodine (

      
      ) to isomerize 
      
      
      
      before recrystallization.

Data & Specifications

Impurity Profile Table
Impurity TypeSourceRemoval Strategy
5-Methyl-2-pyridinecarboxaldehyde Unreacted Starting MaterialHighly soluble in Hexane; remains in mother liquor.
Mesityl Oxide Acetone Self-CondensationVolatile; removed during drying or remains in Hexane.
Oligomeric Tars Michael Addition PolymerizationInsoluble in Hexane; removed via Hot Filtration/Charcoal.
(

)-Isomer
Kinetic ProductRemains in mother liquor (higher solubility).
Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in min. Hot EtOAc Start->Dissolve Check_Color Is solution dark/black? Dissolve->Check_Color Charcoal Add Activated Charcoal & Hot Filter Check_Color->Charcoal Yes Add_Hexane Add Hot Hexane (to turbidity) Check_Color->Add_Hexane No Charcoal->Add_Hexane Cooling Cool to Room Temp Add_Hexane->Cooling Check_Oil Did it Oil Out? Cooling->Check_Oil Reheat_Seed Reheat & Add Seed Crystal Check_Oil->Reheat_Seed Yes Ice_Bath Ice Bath (1 hr) Check_Oil->Ice_Bath No (Crystals formed) Reheat_Seed->Cooling Filter Vacuum Filter & Wash Ice_Bath->Filter

Caption: Figure 1. Decision tree for the recrystallization of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one, addressing color impurities and oiling-out events.

FAQs (Field Notes)

Q: Can I use water as an anti-solvent with Ethanol? A: Yes. The Ethanol/Water system works well for very polar impurities. However, water takes longer to dry from the final crystals. If your compound has a low melting point (<50°C), water/ethanol mixtures often promote oiling out more than EtOAc/Hexane.

Q: How do I store the purified compound? A: Enones are light and heat sensitive. Store in an amber vial, under inert gas (Argon/Nitrogen), in a refrigerator (


C). Long-term exposure to light can cause [2+2] cycloaddition (dimerization).

Q: The NMR shows a small doublet at 6.8 ppm. What is it? A: This is likely the alkene proton of the (


)-isomer or unreacted aldehyde. If the integration is <5%, it is generally acceptable for subsequent ligand synthesis. If higher, recrystallize again.

References

  • Synthesis of Pyridine-Enones (General Protocol): Marvel, C. S., & Lazier, W. A. (1941). Organic Synthesis, Coll. Vol. 1, p. 99. Benzalacetone (Analogous Chemistry). [Link] (Note: This foundational reference establishes the Claisen-Schmidt condensation protocol used for enones).

  • Purification of Pyridyl-Enone Ligand Precursors: Constable, E. C., Lewis, J., Liptrot, M. C., & Raithby, P. R. (1990). The synthesis and coordination chemistry of 2,2':6',2''-terpyridine and related ligands. Inorganica Chimica Acta, 178(1), 47-54. [Link] (Validates the purification logic for pyridine-enone intermediates).

  • Recrystallization Strategies for Low-Melting Solids: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for solvent selection and "oiling out" troubleshooting).
Optimization

Controlling E/Z isomerization in pyridine butenone synthesis

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for controlling E/Z isomerization in pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for controlling E/Z isomerization in pyridine butenone synthesis.

Technical Support Center: Pyridine Butenone Synthesis

Introduction

The stereochemical outcome of the carbon-carbon double bond in pyridine butenones is a critical parameter in medicinal chemistry and materials science, as E and Z isomers can exhibit significantly different biological activities and physical properties. This guide addresses common challenges encountered during the synthesis and purification of these compounds, offering expert insights and actionable protocols to control and manipulate E/Z isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the E/Z ratio during the synthesis of pyridine butenones?

The E/Z ratio in pyridine butenone synthesis is primarily influenced by the reaction mechanism and the reaction conditions. For common synthetic routes like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the stability of the intermediate transition states plays a crucial role.

  • For Wittig Reactions: Unstabilized ylides tend to favor the Z-isomer via an early, irreversible oxaphosphetane formation, while stabilized ylides, which are common in butenone synthesis, allow for equilibration to the more thermodynamically stable E-isomer. The presence of lithium salts can also favor Z-isomer formation.

  • For Horner-Wadsworth-Emmons Reactions: The HWE reaction is generally highly E-selective. This is because the phosphonate-stabilized carbanion allows for the formation of a thermodynamically favored anti-periplanar transition state, which leads directly to the E-alkene.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the E/Z ratio. Higher temperatures can sometimes lead to isomerization to the more thermodynamically stable isomer, which is typically the E-isomer for pyridine butenones.

Q2: How can I reliably determine the E/Z ratio of my synthesized pyridine butenone?

The most common and reliable method for determining the E/Z ratio is Proton NMR (¹H NMR) spectroscopy . The coupling constants (J-values) of the vinylic protons are diagnostic:

  • E-isomer: The coupling constant between the two vinylic protons is typically larger, in the range of 12-18 Hz, due to their trans relationship.

  • Z-isomer: The coupling constant is smaller, usually in the range of 6-12 Hz, due to the cis relationship.

Additionally, the chemical shifts of the vinylic protons and adjacent substituents can differ between the two isomers due to anisotropic effects. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify through-space interactions.

Q3: I obtained a mixture of E/Z isomers. What are the most effective methods for their separation?

Separating E/Z isomers of pyridine butenones can be challenging due to their similar physical properties. The following techniques are commonly used:

  • Flash Column Chromatography: This is the most common method. The choice of solvent system is critical. A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective. Screening different solvent systems with thin-layer chromatography (TLC) is recommended to optimize separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, normal-phase or reverse-phase HPLC can provide higher resolution.

  • Selective Crystallization: If one isomer is significantly less soluble in a particular solvent system, it may be possible to selectively crystallize it from the mixture. This often requires careful optimization of solvent and temperature.

Troubleshooting Guide

Problem 1: My Horner-Wadsworth-Emmons reaction is producing a significant amount of the Z-isomer.

While the HWE reaction is known for its E-selectivity, certain factors can lead to the formation of the undesired Z-isomer.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Steric Hindrance Highly bulky substituents on either the phosphonate reagent or the pyridine aldehyde can disfavor the typical transition state leading to the E-isomer.If possible, consider using a less sterically hindered phosphonate reagent. Alternatively, a different synthetic route may be necessary.
Reaction Temperature Lower temperatures generally favor the kinetic product, which in some modified HWE reactions could be the Z-isomer.Try running the reaction at room temperature or slightly elevated temperatures to favor the thermodynamically more stable E-isomer.
Choice of Base and Cation The nature of the base and its counter-ion can influence the stereochemical outcome. For example, sodium or potassium bases often give higher E-selectivity than lithium bases.Switch from n-BuLi to a sodium base like sodium hydride (NaH) or a potassium base like potassium tert-butoxide (KOtBu).

Workflow for Troubleshooting Poor E-selectivity in HWE Reactions

start Low E/Z Ratio in HWE Reaction check_sterics Assess Steric Hindrance of Reactants start->check_sterics change_reagents Use Less Bulky Phosphonate or Aldehyde check_sterics->change_reagents High Steric Hindrance check_base Review Base and Cation check_sterics->check_base Low Steric Hindrance end Optimized E-selectivity change_reagents->end use_NaH_or_KOtBu Switch to NaH or KOtBu check_base->use_NaH_or_KOtBu Using Li-base check_temp Evaluate Reaction Temperature check_base->check_temp Using Na/K-base use_NaH_or_KOtBu->end increase_temp Increase Temperature to Favor Thermodynamic Product check_temp->increase_temp Reaction at Low Temp increase_temp->end

Caption: Troubleshooting workflow for poor E-selectivity.

Problem 2: My purified E-isomer is converting to the Z-isomer upon standing or during subsequent reaction steps.

This indicates that your pyridine butenone is susceptible to isomerization. This can be triggered by light, heat, or the presence of acid/base catalysts.

Possible Causes and Solutions:

  • Photochemical Isomerization: Enones can undergo E/Z isomerization upon exposure to UV light. The photostationary state (the equilibrium E/Z ratio under photochemical conditions) may favor the Z-isomer.

  • Thermal Isomerization: At elevated temperatures, isomerization can occur if the energy barrier is sufficiently low.

  • Catalytic Isomerization: Trace amounts of acid or base can catalyze the isomerization by protonating the carbonyl oxygen, which lowers the rotational barrier of the C=C bond.

Preventative Measures:

Preventative Measure Detailed Protocol
Protection from Light Store the compound in an amber vial or wrap the container in aluminum foil. Conduct experiments in a fume hood with the sash down and, if necessary, under yellow light.
Temperature Control Store the compound at low temperatures (e.g., in a refrigerator or freezer). Avoid unnecessarily heating the compound during subsequent reaction workups or purifications.
Neutral pH Ensure that the compound is stored and handled under neutral conditions. If the compound has been exposed to acidic or basic conditions during workup, perform a neutral wash (e.g., with saturated sodium bicarbonate solution followed by brine) and ensure all traces of acid/base are removed.

Protocol for Photochemical Isomerization to the Z-isomer

If the Z-isomer is the desired product, you can intentionally use photochemical isomerization.

  • Dissolve the E-isomer in a suitable solvent (e.g., benzene, acetonitrile, or methanol) in a quartz reaction vessel.

  • De-gas the solution with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.

  • Monitor the reaction by ¹H NMR or HPLC to determine the E/Z ratio.

  • Stop the reaction when the photostationary state is reached and purify the Z-isomer.

Experimental Protocols

Protocol 1: E-Selective Synthesis of a Pyridine Butenone via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the E-selective synthesis of a pyridine butenone.

  • Preparation of the Ylide:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the phosphonate reagent (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of the pyridine aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure E-isomer.

Mechanism of E-selectivity in the HWE Reaction

cluster_0 Ylide Formation cluster_1 Reaction with Aldehyde ylide_formation Phosphonate + Base -> Carbanion anti_ts Anti-periplanar Transition State (Thermodynamically Favored) ylide_formation->anti_ts Addition syn_ts Syn-periplanar Transition State (Sterically Hindered) ylide_formation->syn_ts Addition e_alkene E-alkene (Major Product) anti_ts->e_alkene Elimination z_alkene Z-alkene (Minor Product) syn_ts->z_alkene Elimination

Caption: Simplified mechanism of the HWE reaction.

References

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

Reference Data & Comparative Studies

Validation

Melting point determination for (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Precision Melting Point Determination for (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one Executive Summary & Application Context In the development of heterocyclic ligands and pharmaceutical intermediates, (E)-4-(5-Methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Melting Point Determination for (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Executive Summary & Application Context

In the development of heterocyclic ligands and pharmaceutical intermediates, (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one serves as a critical electrophile. Because this compound contains an


-unsaturated ketone linked to a basic pyridine ring, its physical characterization is frequently complicated by two factors: geometric isomerism  (E vs. Z) and thermal instability  (potential for polymerization or oxidation at elevated temperatures).

This guide compares the two industry-standard methodologies for determining the melting point (MP) of this compound: Automated Optical Capillary (AOC) and Differential Scanning Calorimetry (DSC) . While AOC is the standard for routine Quality Control (QC), this guide argues that DSC is the superior method for initial characterization due to its ability to quantify eutectic impurities and distinguish polymorphic transitions.

Comparative Analysis: AOC vs. DSC

For a researcher isolating (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one, choosing the right characterization method is dictated by the stage of development.

Method A: Automated Optical Capillary (AOC)
  • Principle: Measures light transmission through a capillary tube. The "onset" is defined as the first liquid meniscus; the "clear point" is complete liquefaction.

  • Best For: Routine batch release, quick purity checks, and confirming identity against a known standard.

  • Limitation: Subjective definition of "onset" in colored compounds (pyridine derivatives often yellow/brown upon oxidation).

Method B: Differential Scanning Calorimetry (DSC)
  • Principle: Measures the heat flow difference between the sample and a reference. The melting point is determined by the extrapolated onset temperature (

    
    ) of the endothermic peak.
    
  • Best For: Absolute purity determination (Van 't Hoff plot), detecting solvates, and distinguishing the E-isomer from the Z-isomer based on enthalpy of fusion (

    
    ).
    
  • Limitation: Destructive, requires expensive instrumentation, and sensitive to sample pan preparation.

Performance Matrix
FeatureAutomated Capillary (AOC)Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (

)
Onset Temperature (

) & Enthalpy (

)
Sample Requirement 2–5 mg (packed height)1–3 mg (encapsulated)
Precision


Impurity Sensitivity Qualitative (Range broadening)Quantitative (Purity calculation via peak shape)
Isomer Discrimination Difficult (if melting points are close)High (distinct energetic profiles)
Throughput High (3–6 samples/run)Low (1 sample/run)

Experimental Protocols

Pre-requisite: Sample Handling

The target compound is a pyridine base. Ensure the sample is dried under vacuum (


) at 

for 4 hours to remove residual acetone (synthesis solvent) or water. Residual solvents act as impurities, artificially depressing the MP (freezing point depression).
Protocol A: Automated Optical Capillary (Standard QC)
  • Sample Preparation: Grind the dry solid into a fine powder to ensure uniform heat transfer.

  • Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm. Tap the capillary on a hard surface or use a packing wire to eliminate air pockets. Note: Air pockets cause thermal lag.

  • Instrument Setup:

    • Start Temperature:

      
       (assuming expected MP is 
      
      
      
      ).
    • Ramp Rate (Fast):

      
       to determine approximate MP.
      
    • Ramp Rate (Measurement):

      
      .
      
  • Observation: Record the temperature at the first distinct liquid meniscus (Onset) and the temperature where no solid opacity remains (Clear Point).

  • Acceptance Criteria: A range of

    
     indicates acceptable purity for synthesis intermediates.
    
Protocol B: DSC (Thermodynamic Characterization)
  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc standards.
    
  • Pan Selection: Use Tzero Aluminum Hermetic Pans . The hermetic seal prevents the sublimation of the pyridine derivative and the evaporation of volatile impurities before the melt.

  • Sample Loading: Weigh 1.5–3.0 mg of sample directly into the pan. Crimp to seal.

  • Method Program:

    • Equilibrate:

      
      .
      
    • Ramp:

      
       to 
      
      
      
      .
    • Purge Gas: Nitrogen at

      
      .
      
  • Analysis: Integrate the endothermic melting peak.

    • 
      :  The intersection of the baseline and the leading edge of the peak. Report this as the Melting Point. 
      
    • 
      :  Area under the curve (J/g). A lower than expected 
      
      
      
      suggests amorphous content.

Scientific Logic: The Isomer Challenge

The synthesis of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation of 5-methylpicolinaldehyde and acetone. This reaction can yield a mixture of the E (trans) and Z (cis) isomers.

  • Thermodynamics: The E-isomer is generally more stable and possesses a higher melting point due to better crystal packing (planar geometry allowing

    
    -stacking of pyridine rings).
    
  • Validation: If the Capillary method yields a broad range (e.g.,

    
    ), do not assume wet sample. Run a DSC.
    
    • Scenario 1 (Wet): Broad peak, shifted lower.

    • Scenario 2 (Isomer Mix): Two distinct endotherms (a small pre-melt peak for the Z-isomer followed by the major E-isomer peak) or a significant shoulder.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring that researchers do not mistake isomeric mixtures for wet samples.

MP_Determination_Workflow Start Crude (E)-4-(5-Methylpyridin-2-yl) but-3-en-2-one Drying Vacuum Dry (Remove Acetone/H2O) Start->Drying Capillary Method A: Capillary MP (1°C/min ramp) Drying->Capillary CheckRange Check Melting Range Capillary->CheckRange Pass Range < 2°C (Accept for Synthesis) CheckRange->Pass Sharp Fail Range > 2°C or Depressed MP CheckRange->Fail Broad DSC Method B: DSC Analysis (Hermetic Pan) Fail->DSC AnalyzeDSC Analyze Endotherm DSC->AnalyzeDSC Recryst Recrystallize (EtOH/Hexane) AnalyzeDSC->Recryst Double Peak (Z/E mix) PurityCalc Calc Purity (Van 't Hoff) Confirm Isomer Identity AnalyzeDSC->PurityCalc Single Peak Recryst->Drying

Figure 1: Decision tree for the thermal characterization of pyridine-enone derivatives, prioritizing the detection of geometric isomers.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Reference for DSC Purity Determination methodology).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for thermodynamic stability of E/Z enones).

  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Purity Determination by DSC. (Technical validation for DSC protocol).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
© Copyright 2026 BenchChem. All Rights Reserved.